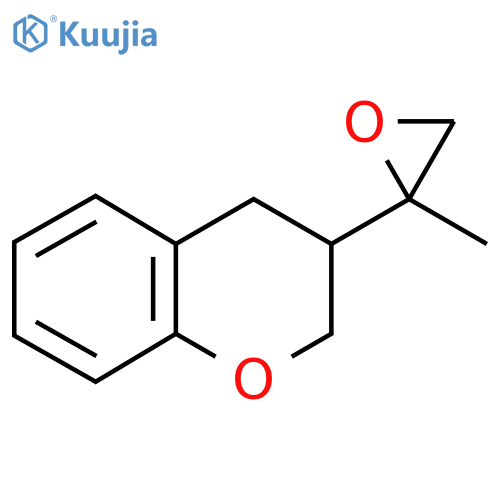

Cas no 2229353-16-4 (3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran)

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran 化学的及び物理的性質

名前と識別子

-

- 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran

- 2229353-16-4

- EN300-1774225

-

- インチ: 1S/C12H14O2/c1-12(8-14-12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-8H2,1H3

- InChIKey: RZVPICFHNIJGCF-UHFFFAOYSA-N

- ほほえんだ: O1CC1(C)C1COC2C=CC=CC=2C1

計算された属性

- せいみつぶんしりょう: 190.099379685g/mol

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 21.8Ų

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774225-0.25g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 0.25g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1774225-0.05g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 0.05g |

$888.0 | 2023-09-20 | ||

| Enamine | EN300-1774225-5g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 5g |

$3065.0 | 2023-09-20 | ||

| Enamine | EN300-1774225-5.0g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1774225-10.0g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1774225-0.1g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 0.1g |

$930.0 | 2023-09-20 | ||

| Enamine | EN300-1774225-0.5g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 0.5g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1774225-1.0g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1774225-2.5g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 2.5g |

$2071.0 | 2023-09-20 | ||

| Enamine | EN300-1774225-10g |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran |

2229353-16-4 | 10g |

$4545.0 | 2023-09-20 |

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyranに関する追加情報

Introduction to 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran (CAS No: 2229353-16-4)

3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran, identified by the chemical compound code CAS No: 2229353-16-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzopyran class, a scaffold widely recognized for its biological activity and utility in drug design. The presence of an oxirane (epoxide) functional group at the 2-position of the benzopyran ring introduces unique reactivity and potential for further derivatization, making it a valuable intermediate in synthetic chemistry.

The benzopyran core is a privileged structure in medicinal chemistry, frequently observed in natural products and bioactive molecules. Its aromatic system combined with a saturated ring provides a versatile platform for interactions with biological targets. Specifically, derivatives of benzopyrans have been explored for their potential in modulating various physiological pathways, including those relevant to inflammation, neurodegeneration, and cancer. The incorporation of a methyl-substituted oxirane moiety into this framework suggests a focus on enhancing binding affinity or introducing specific metabolic stability, which are critical considerations in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the epoxide group in 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran can engage in favorable interactions with nucleophilic residues in protein targets, potentially facilitating covalent bond formation or selective recognition. This characteristic has opened avenues for developing targeted therapeutics, particularly in oncology where covalent inhibitors are sought after for their improved durability and selectivity.

The synthesis of 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the dihydrobenzopyran ring system typically employs cyclization strategies, while the introduction of the oxirane functionality can be achieved through epoxidation reactions or direct functionalization of olefinic precursors. These synthetic routes underscore the importance of efficient and scalable methodologies in translating promising molecular designs into viable drug candidates.

In the realm of drug discovery, the exploration of novel scaffolds like benzopyrans is driven by the need to overcome resistance mechanisms and expand therapeutic options. The structural diversity offered by compounds such as 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran allows medicinal chemists to fine-tune pharmacokinetic properties while maintaining biological efficacy. For instance, modifications at the methyl-substituted oxirane position can influence solubility, metabolic clearance, and target specificity—key factors that determine a compound’s translational potential.

Emerging research suggests that derivatives of this class may exhibit promising activities against emerging therapeutic challenges. For example, studies on related benzopyran oxiranes have shown potential in inhibiting enzymes implicated in metabolic disorders or in modulating immune responses. The unique reactivity of the oxirane group allows for post-synthetic modifications that can be tailored to achieve desired pharmacological profiles. Such adaptability is crucial in addressing complex diseases where multiple targets need to be addressed simultaneously.

The role of high-throughput screening (HTS) and structure-based drug design (SBDD) has been instrumental in identifying lead compounds like 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran. By leveraging these technologies, researchers can rapidly assess large libraries of compounds for biological activity and optimize their properties iteratively. The integration of machine learning algorithms further accelerates this process by predicting binding affinities and identifying promising candidates before experimental validation.

From a mechanistic perspective, the reactivity of the oxirane group provides an opportunity to explore novel chemical probes for studying enzyme function and cellular pathways. For instance, biotinylated derivatives could serve as tools for capturing interacting partners or monitoring enzymatic activity in vitro and in vivo. Such applications not only advance our understanding of disease biology but also provide actionable insights for developing next-generation therapeutics.

The industrial production and application of 3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran are supported by advancements in process chemistry and green manufacturing practices. Efforts to minimize waste generation and improve atom economy align with global trends toward sustainable pharmaceutical development. These initiatives ensure that promising molecules like this one can progress through clinical development with minimal environmental impact.

In conclusion,3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran (CAS No: 2229353-16-4) represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of a benzopyran scaffold, a reactive oxirane moiety, and a strategically placed methyl substituent positions it as a versatile building block for drug development. As research continues to uncover new biological functions and synthetic strategies, compounds like this will undoubtedly play an increasingly important role in addressing unmet medical needs.

2229353-16-4 (3-(2-methyloxiran-2-yl)-3,4-dihydro-2H-1-benzopyran) 関連製品

- 1260604-07-6(Boc-2-fluoro-D-homophenylalanine)

- 52126-13-3(1,2-dichloro-4-(difluoromethyl)benzene)

- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)

- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)

- 1142211-15-1(2,4-Dihydroxy-3-methylbenzohydrazide)

- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)

- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)

- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)

- 5552-47-6(6-Iodoquinolin-8-amine)

- 772-71-4((5-methylpyridin-2-yl)methyl acetate)